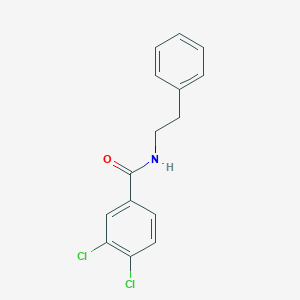

3,4-dichloro-N-(2-phenylethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dichloro-N-(2-phenylethyl)benzamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been found to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes.

Wirkmechanismus

3,4-dichloro-N-(2-phenylethyl)benzamide is a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids, such as anandamide. By inhibiting FAAH, 3,4-dichloro-N-(2-phenylethyl)benzamide increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors, CB1 and CB2. This activation leads to a variety of physiological effects, including pain relief, anxiety reduction, and anti-addictive effects.

Biochemical and Physiological Effects

3,4-dichloro-N-(2-phenylethyl)benzamide has been found to have a variety of biochemical and physiological effects, including analgesia, anxiolysis, and anti-addictive effects. In preclinical studies, 3,4-dichloro-N-(2-phenylethyl)benzamide has been shown to reduce pain sensitivity in various animal models, including inflammatory and neuropathic pain. 3,4-dichloro-N-(2-phenylethyl)benzamide has also been found to reduce anxiety-like behaviors in animal models of anxiety disorders, such as the elevated plus maze and the light-dark box test. Additionally, 3,4-dichloro-N-(2-phenylethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3,4-dichloro-N-(2-phenylethyl)benzamide in lab experiments include its selectivity for FAAH, its ability to increase endocannabinoid levels, and its potential therapeutic applications in various fields. However, there are also some limitations to using 3,4-dichloro-N-(2-phenylethyl)benzamide, including its relatively short half-life, which requires frequent dosing, and its potential off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 3,4-dichloro-N-(2-phenylethyl)benzamide, including the development of more potent and selective FAAH inhibitors, the investigation of the therapeutic potential of 3,4-dichloro-N-(2-phenylethyl)benzamide in various disease models, and the exploration of the underlying mechanisms of 3,4-dichloro-N-(2-phenylethyl)benzamide's effects. Additionally, the potential clinical applications of 3,4-dichloro-N-(2-phenylethyl)benzamide in pain management, anxiety disorders, and addiction should be further explored in clinical trials.

Synthesemethoden

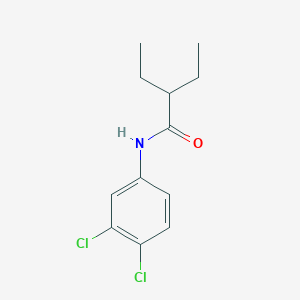

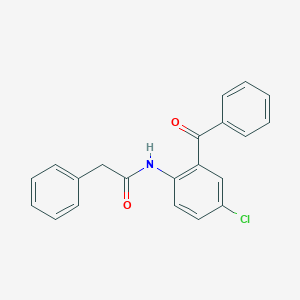

3,4-dichloro-N-(2-phenylethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzoyl chloride with 2-phenylethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety disorders, and addiction. In preclinical studies, 3,4-dichloro-N-(2-phenylethyl)benzamide has been found to increase the levels of endogenous cannabinoids, such as anandamide, which are known to have analgesic, anxiolytic, and anti-addictive effects.

Eigenschaften

CAS-Nummer |

28394-08-3 |

|---|---|

Produktname |

3,4-dichloro-N-(2-phenylethyl)benzamide |

Molekularformel |

C15H13Cl2NO |

Molekulargewicht |

294.2 g/mol |

IUPAC-Name |

3,4-dichloro-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |

InChI-Schlüssel |

KBGLWWLXUAGOCS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.